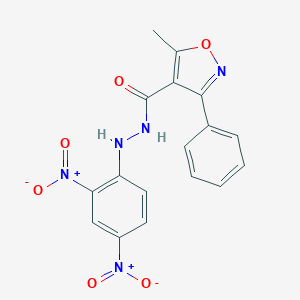![molecular formula C17H15Br2FN2O2 B387030 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387030.png)
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, fluorine, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach begins with the bromination of 4-methylphenol to yield 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with 4-fluorobenzaldehyde and hydrazine hydrate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine sites, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV stabilizers
Mecanismo De Acción
The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the hydrazide and fluorophenyl groups.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains trifluoromethoxy group instead of methylphenoxy.
2,6-Dibromo-4-methylphenoxyacetic acid: Intermediate in the synthesis of the target compound.
Uniqueness
2-(2,6-dibromo-4-methylphenoxy)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is unique due to its combination of bromine, fluorine, and hydrazide functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15Br2FN2O2 |
|---|---|
Peso molecular |
458.1g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br2FN2O2/c1-10-7-14(18)17(15(19)8-10)24-9-16(23)22-21-11(2)12-3-5-13(20)6-4-12/h3-8H,9H2,1-2H3,(H,22,23)/b21-11+ |
Clave InChI |
DFKLZIBGGLDZRV-SRZZPIQSSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br |
SMILES isomérico |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)Br |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=C(C)C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(N-{[3,4-dichloro(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B386948.png)
![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B386951.png)
![3-[(5-Chloro-2-methylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386952.png)
![N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386956.png)
![2-cyano-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B386957.png)

![5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B386959.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)


![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)

![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)
